![molecular formula C12H4N7NaO12 B1670738 Dipicrylamine Sodium Salt CAS No. 13474-21-0](/img/structure/B1670738.png)
Dipicrylamine Sodium Salt
Overview
Description
Dipicrylamine Sodium Salt, also known as Sodiobis (2,4,6-trinitrophenyl)amine, is a chemical compound with the molecular formula C12H4N7NaO12 . It appears as a red to dark red to brown powder or crystal . It is known to be a potent antagonist of GABAA receptors that contain alpha1 and beta2 subunits .
Molecular Structure Analysis
The molecular weight of Dipicrylamine Sodium Salt is 461.19 . Its molecular structure is represented by the canonical SMILES code: C1=C(C=C(C(=C1N+[O-])[N-]C2=C(C=C(C=C2N+[O-])N+[O-])N+[O-])N+[O-])N+[O-].[Na+] .Physical And Chemical Properties Analysis
Dipicrylamine Sodium Salt is a solid at 20 degrees Celsius . It is soluble in water . The drying loss is a maximum of 10.0% .Safety and Hazards
Dipicrylamine Sodium Salt is classified as a dangerous substance. It may cause a fire if heated . It should be stored away from clothing and combustible materials . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
properties
IUPAC Name |
sodium;bis(2,4,6-trinitrophenyl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N7O12.Na/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZULJYAEGPFUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N7NaO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693729 | |
Record name | Sodium 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzen-1-aminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipicrylamine Sodium Salt | |
CAS RN |
13474-21-0 | |
Record name | Sodium 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzen-1-aminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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